Product packaging for Chymotrypsin(Cat. No.:CAS No. 9004-07-3)

Chymotrypsin

货号: B1334515
CAS 编号: 9004-07-3
分子量: 499.5 g/mol
InChI 键: CFYIUBWVKZQDOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Chymotrypsin (EC 3.4.21.1) is a digestive enzyme and a member of the serine protease superfamily, renowned for its key role in hydrolyzing peptide bonds . It exhibits a preferential specificity for cleaving the carbonyl side of aromatic amino acids, including Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe), and Leucine (Leu) . This specificity is determined by a hydrophobic pocket (S1 pocket) within its active site that accommodates the bulky, non-polar side chains of these residues . The enzyme is synthesized in the pancreas as an inactive precursor, chymotrypsinogen, to prevent unintended tissue damage. It is activated in the small intestine by selective proteolytic cleavage by the enzyme trypsin . The catalytic mechanism of this compound is a classic example of covalent catalysis involving a "catalytic triad" of Serine-195, Histidine-57, and Aspartate-102 . This mechanism proceeds through a stable acyl-enzyme intermediate and follows a two-step ping-pong kinetic model, resulting in the hydrolysis of target peptide bonds . In research, this compound is an indispensable tool. It is widely used for the specific proteolytic digestion of proteins in peptide mapping, protein sequencing, and mass spectrometric analysis . Studies have also explored its application, often in combination with trypsin, in mitigating oxidative tissue damage and reducing inflammation to promote the repair process in models of surgical, accidental, and burn injuries . Furthermore, it has historical use as an adjunct in cataract surgery . For laboratory use, this compound is stable for years as a dry powder at 2-8°C and should be protected from moisture. One common unit definition is that one unit will hydrolyze one micromole of benzoyl-L-tyrosine ethyl ester (BTEE) per minute at 25°C, pH 7.8 . This product is intended for Research Use Only and is not for drug, household, or other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N5O8 B1334515 Chymotrypsin CAS No. 9004-07-3

属性

IUPAC Name

4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIUBWVKZQDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988741
Record name 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS
Record name CHYMOTRYPSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER

CAS No.

9004-07-3, 68982-90-1
Record name Chymotrypsin
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Record name Chymotrypsin
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Record name 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid
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Record name Chymotrypsin
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Record name CHYMOTRYPSIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Structure and Conformational Dynamics of Chymotrypsin

The functionality of chymotrypsin is intrinsically linked to its complex tertiary structure, a globular arrangement of three polypeptide chains—A, B, and C—that fold into a compact and stable conformation. scribd.com This intricate architecture provides the framework for its catalytic activity and substrate specificity.

This compound Protein Fold and Tertiary Structure

Crystallographic Studies and Structural Insights

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound, providing a foundational understanding of its mechanism. mdpi.com Early crystallographic studies were among the first to solve the structure of a protease, revealing the spatial arrangement of the catalytic residues. mdpi.comnih.gov These studies have been performed on various forms of this compound, including unliganded α-chymotrypsin and complexes with inhibitors or substrates. mdpi.comnih.goviucr.org

High-resolution crystallographic data has allowed for detailed mapping of the active site and the interactions with various molecules. nih.goviucr.org For instance, the crystal structure of a complex between γ-chymotrypsin and a dipeptide inhibitor revealed the precise binding mode of the inhibitor within the active site's hydrophobic pockets. nih.gov Such studies provide invaluable insights into the enzyme's specificity and catalytic cycle.

Crystallographic Study Highlights Key Findings Resolution
Unliganded α-chymotrypsinRevealed the three-polypeptide chain structure linked by disulfide bonds. mdpi.comNot Specified
γ-chymotrypsin-dipeptide inhibitor complexDetailed the inhibitor's conformation and interactions within the S1 and S2 binding sites. nih.gov1.8 Å
SPCI-chymotrypsin complexShowed the formation of a stable 1:1 molar ratio complex. iucr.org2.8 Å

Disulfide Bond Network and Structural Integrity

The structural integrity of this compound is significantly reinforced by a network of disulfide bonds. creative-proteomics.com These covalent linkages between cysteine residues are crucial for maintaining the protein's stable, native conformation. creative-proteomics.commdpi.com In the this compound family of serine proteases, there are conserved disulfide bonds, including C191-C220, which connects loops surrounding the substrate-binding pocket. nih.gov

The removal of the C191-C220 disulfide bond has been shown to dramatically decrease the catalytic efficiency of both trypsin and this compound, primarily by increasing the Michaelis constant (KM), which reflects a lower affinity for the substrate. nih.gov This demonstrates the critical role of this specific disulfide bond in maintaining the precise geometry of the active site required for optimal activity. nih.gov Disulfide bonds contribute to stability by reducing the entropy of the unfolded state, thus favoring the folded, active conformation. researchgate.net

Structural Motifs Beyond the Canonical Fold

While the this compound fold is a defining feature, there are instances of novel structural motifs that have been observed in related serine proteases. For example, the serine protease domain of complement factor B, which shares the this compound fold, exhibits several unique loops and insertions that are not present in digestive serine proteases like this compound. nih.govnih.govembopress.org These additional motifs are located on the protein surface, surrounding the active site and on the opposite side of the molecule. nih.govnih.gov These unique structural elements are thought to be involved in domain-domain interactions, cofactor binding, and substrate binding, highlighting the adaptability of the this compound fold for diverse biological functions. nih.govnih.gov

The this compound Catalytic Triad (B1167595) Architecture

At the heart of this compound's catalytic mechanism lies the catalytic triad, a highly conserved trio of amino acid residues: Serine-195, Histidine-57, and Aspartate-102. scribd.comnih.govnih.govpressbooks.pubwikipedia.org These residues are brought into close proximity by the protein's folding, creating a microenvironment perfectly suited for catalysis. pressbooks.pub

Roles of Serine-195, Histidine-57, and Aspartate-102

The catalytic activity of this compound is a coordinated effort between the three members of the catalytic triad. nih.govnih.govpressbooks.pubwikipedia.orgpnas.org

Serine-195: This residue acts as the primary nucleophile. wikipedia.org Its hydroxyl group attacks the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.org The nucleophilicity of Ser-195 is significantly enhanced by the other members of the triad. pressbooks.pub

Histidine-57: Positioned adjacent to Ser-195, His-57 functions as a general base catalyst. pressbooks.pub It abstracts the proton from the hydroxyl group of Ser-195, making the serine oxygen a much more potent nucleophile. pressbooks.pubwikipedia.org Later in the catalytic cycle, the protonated His-57 acts as a general acid catalyst. pressbooks.pub

Aspartate-102: Located in a hydrophobic pocket, Asp-102 orients the histidine residue and stabilizes the positive charge that develops on the imidazole (B134444) ring of His-57 after it accepts the proton from Ser-195. scribd.compressbooks.pub This electrostatic stabilization is crucial for the efficiency of the catalytic process. libretexts.org

Mutagenesis studies have confirmed the critical role of each of these residues. Replacing any of them with another amino acid leads to a drastic reduction in this compound's catalytic efficiency. pressbooks.pub

Catalytic Triad Residue Primary Role
Serine-195Nucleophilic attack on the substrate's peptide bond. wikipedia.org
Histidine-57Acts as a general base to activate Ser-195 and later as a general acid. pressbooks.pub
Aspartate-102Orients and stabilizes the protonated Histidine-57. scribd.compressbooks.pub

The Oxyanion Hole Formation and Function

During the nucleophilic attack by Ser-195 on the substrate's carbonyl carbon, the geometry of this carbon changes from trigonal planar to tetrahedral, and a negative charge develops on the carbonyl oxygen, forming an unstable tetrahedral intermediate. pressbooks.pubvaia.com This negatively charged oxygen, or oxyanion, is stabilized by a structural feature known as the oxyanion hole . vaia.comwikipedia.org

The oxyanion hole is a pocket in the active site formed by the backbone amide hydrogens of Glycine-193 and Serine-195. pressbooks.publibretexts.org These amide groups provide hydrogen bonds to the negatively charged oxygen of the tetrahedral intermediate. wikipedia.orgvaia.com This stabilization of the transition state lowers the activation energy of the reaction, thereby significantly accelerating the rate of catalysis. vaia.comwikipedia.org The oxyanion hole is a key feature that allows the enzyme to bind the transition state more tightly than the initial substrate, a fundamental principle of enzyme catalysis. libretexts.org

This compound Substrate-Binding Pockets

The specificity of this compound is largely dictated by the geometry and chemical nature of its substrate-binding pockets. These pockets, designated S1, S2, S3, and S4, accommodate the corresponding amino acid residues of the substrate, denoted as P1, P2, P3, and P4, respectively. researchgate.net

The primary determinant of this compound's substrate specificity is the S1 pocket, a deep, hydrophobic cavity. libretexts.orgpressbooks.pub This pocket preferentially binds large, hydrophobic amino acid residues at the P1 position of the substrate, such as phenylalanine, tryptophan, and tyrosine. wikipedia.orgwikipedia.org The hydrophobic and shape complementarity between the P1 side chain and the S1 pocket is the principal reason for the enzyme's specificity. wikipedia.orgwikidoc.org

The S1 pocket is formed by residues 189–195, 214–220, and 225–228. nih.gov Key residues that define this hydrophobic pocket include Serine-189, Glycine-216, and Glycine-226. nih.gov Unlike trypsin, which has a negatively charged Aspartic acid at position 189 to attract basic residues, this compound has a polar Serine at this position, contributing to the pocket's hydrophobicity. nih.gov The binding of a suitable hydrophobic substrate in the S1 pocket induces a subtle conformational change in the enzyme, which is essential for initiating catalysis. libretexts.orglibretexts.org

Key Residues of the this compound S1 Pocket and Their Roles
ResidueRole in S1 Pocket FunctionCitation
Serine-189Contributes to the hydrophobic nature of the pocket, differing from trypsin's charged residue at the same position. nih.gov
Glycine-216Helps define the pocket's shape and interacts with the P1-P3 residues of the substrate. Its conformation is critical for orienting the scissile bond. nih.gov
Glycine-226Contributes to the formation of the deep hydrophobic pocket. nih.gov
Tryptophan-215Participates in forming the hydrophobic surface of the S1 pocket. nih.gov

Research has shown a preference for large residues in the P2 position. wur.nl The S2 subsite is described as being half-open to the periplasm, allowing it to accommodate a variety of residues. embopress.org The P3 position has been noted to be sensitive to the presence of proline, which can hinder hydrolysis. wur.nl The conformation of Glycine-216, a key residue in the S1 pocket, is also important for binding the P3 residue of the substrate. nih.gov The P4 position shows a preference for hydrophobic residues, and the S4 subsite is formed by residues from the L1 loop of the enzyme. embopress.org

Influence of P2, P3, and P4 Positions on this compound Substrate Binding
Substrate PositionEnzyme SubsitePreferred Residue Characteristics/InfluenceCitation
P2S2Preference for large amino acid residues. Alanine is also favored. wur.nlbeilstein-journals.org
P3S3Proline in this position can hinder hydrolysis. The conformation of Gly-216 in the enzyme is important for P3 binding. nih.govwur.nl
P4S4Preference for hydrophobic residues. embopress.org

Conformational Flexibility and Dynamic Behavior of this compound

This compound is not a static entity; its function is intrinsically linked to its conformational flexibility and dynamic behavior. biorxiv.orgacs.org These dynamics, which span a range of timescales, are crucial for substrate binding, catalysis, and product release. bose.res.in

This compound exhibits allosteric behavior, where binding at one site on the enzyme can influence the conformation and activity at a distant site. The activation of chymotrypsinogen to this compound involves a conformational change in the "activation domain," which includes residues 16-19, 142-152, 184-193, and 216-223. nih.gov This transition is crucial for the proper formation of the active site and the oxyanion hole. nih.govnih.gov

Studies on trypsin-like proteases suggest a pre-existing equilibrium between an inactive (E*) and an active (E) conformation. nih.govslu.edu Ligand binding then selects the active conformation, a mechanism known as conformational selection. slu.edu This allosteric regulation allows for fine-tuning of the enzyme's activity. The binding of factor Va and Na+ to factor Xa, a this compound-like protease, is allosterically linked to the state of the active site, highlighting the communication between distant sites. nih.gov

Flexible loop regions surrounding the active site play a critical role in modulating this compound's function. nih.govbiorxiv.org Molecular dynamics simulations have identified five key loop regions (LR1-LR5) around the catalytic S1 pocket that exhibit significant fluctuations. biorxiv.orgresearchgate.net These loops are believed to have a "gatekeeping" role, controlling substrate access to the active site and influencing catalytic activity. biorxiv.orgresearchgate.net

Specifically, two loops, L1 (residues 185-188) and L2 (residues 221-224), located near the S1 pocket, have been shown to be critical in controlling the substrate specificity of this compound. nih.gov The cooperative motions of these loops and the substrate-binding sites are thought to contribute significantly to the enzyme's activity and specificity. nih.gov

Key Loop Regions in this compound and Their Function
Loop RegionResidue RangeFunctional SignificanceCitation
L1185-188Located near the S1 pocket; critical for controlling substrate specificity through dynamic motions. nih.gov
L2221-224Works in cooperation with L1 to regulate enzyme activity and specificity. nih.gov
LR134-40These five loops surround the catalytic S1 pocket and act as gatekeepers, controlling catalysis through their dynamic fluctuations. biorxiv.orgresearchgate.net
LR273-81
LR391-99
LR4143-153
LR5165-178

Various spectroscopic techniques have been employed to investigate the conformational dynamics of this compound. Fluorescence spectroscopy, using probes like 8-anilino-1-napthelene sulfonate (ANS), has revealed changes in the enzyme's flexibility with temperature. biorxiv.orgresearchgate.net Picosecond-resolved fluorescence anisotropy of probes covalently attached to the active site Serine-195 has been used to monitor the dynamics at the active site directly and correlate them with catalytic activity. bose.res.innih.gov

Enzymatic Reaction Mechanism and Kinetics of Chymotrypsin

Detailed Catalytic Hydrolysis Mechanism of Chymotrypsin

The hydrolysis of a peptide bond by this compound is a multi-step process that can be broadly divided into two main phases: acylation and deacylation. pearson.com This process involves the formation of a temporary covalent bond between the enzyme and the substrate, a characteristic of covalent catalysis. libretexts.orglibretexts.org

Nucleophilic Attack and Tetrahedral Intermediates

The catalytic mechanism is initiated by the binding of the substrate to the enzyme's active site. fiu.edu The active site contains a "catalytic triad" composed of three amino acid residues: Serine-195, Histidine-57, and Aspartate-102. aklectures.com The arrangement of this triad (B1167595) is crucial for the enzyme's activity. Aspartate-102 orients Histidine-57, which in turn acts as a general base, accepting a proton from the hydroxyl group of Serine-195. aklectures.comyoutube.com This proton abstraction greatly enhances the nucleophilicity of the serine's oxygen atom, transforming it into a potent alkoxide ion. aklectures.com

This highly reactive alkoxide ion then performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. youtube.comcsun.edu This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the geometry of the carbonyl carbon changes from trigonal planar (sp2 hybridized) to tetrahedral (sp3 hybridized). pressbooks.pubyoutube.com This intermediate carries a negative charge on the oxygen atom of the former carbonyl group, which is stabilized by a region of the active site known as the oxyanion hole. pressbooks.pubfiu.edu The oxyanion hole contains backbone amide groups that form hydrogen bonds with the negatively charged oxygen, stabilizing the transition state. pressbooks.pub

Acyl-Enzyme Intermediate Formation and Hydrolysis

The unstable tetrahedral intermediate quickly collapses. csun.edu The electrons from the negatively charged oxygen reform the double bond with the carbonyl carbon. Simultaneously, the peptide bond is cleaved. The nitrogen atom of the leaving amino group abstracts the proton previously transferred to Histidine-57, which now acts as a general acid. pressbooks.pub This results in the release of the C-terminal portion of the polypeptide substrate. libretexts.org

The N-terminal portion of the substrate remains covalently attached to the enzyme through an ester linkage with Serine-195, forming an acyl-enzyme intermediate. csun.edufiveable.me This completes the first phase of the catalytic cycle, known as acylation. pearson.com

The second phase, deacylation, begins with the entry of a water molecule into the active site. fiu.edu Histidine-57, now acting as a general base again, abstracts a proton from the water molecule, activating it to become a hydroxide (B78521) ion. youtube.com This hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. aklectures.comfiu.edu

Similar to the first tetrahedral intermediate, this one is also stabilized by the oxyanion hole. fiu.edu The intermediate then collapses, breaking the ester bond between the substrate and Serine-195. The Serine-195 hydroxyl group is regenerated by accepting a proton from Histidine-57. This releases the N-terminal portion of the original substrate (now with a carboxyl group) and returns the enzyme to its initial state, ready to catalyze another reaction. fiu.edu

Proton Transfer and Hydrogen Bonding in Catalysis

Proton transfer and hydrogen bonding are fundamental to every step of the this compound catalytic mechanism. Hydrogen bonding between Aspartate-102 and Histidine-57, and between Histidine-57 and Serine-195, is critical for the initial activation of the serine residue. libretexts.orgresearchgate.net The transfer of a proton from Serine-195 to Histidine-57 is the key step that initiates the nucleophilic attack. pressbooks.pub

Subsequently, the protonated Histidine-57 acts as a proton donor (general acid) to the leaving amino group, facilitating the cleavage of the peptide bond. pressbooks.pub In the deacylation phase, another proton transfer occurs from a water molecule to Histidine-57, generating the nucleophilic hydroxide ion. youtube.com Finally, the proton is transferred back from Histidine-57 to Serine-195 to regenerate the enzyme. fiu.edu The strategic positioning of these residues and the directional nature of proton transfers along hydrogen bonds are crucial for the efficiency of the catalysis. pnas.orgnih.gov The hydrogen bond between Aspartate-102 and Histidine-57 is particularly strong, and has been described as a low-barrier hydrogen bond (LBHB), which increases the basicity of Histidine-57, making it a more effective catalyst. researchgate.net

This compound Kinetic Characterization and Models

The kinetics of this compound-catalyzed reactions have been extensively studied, providing significant insights into its mechanism. libretexts.org These studies often utilize synthetic substrates, such as p-nitrophenyl acetate, which release a colored product upon hydrolysis, allowing for easy spectrophotometric monitoring. libretexts.orgphotophysics.com

Pre-Steady-State Kinetics

Kinetic experiments with this compound reveal a biphasic reaction course. libretexts.org There is an initial rapid "burst" phase, followed by a slower, constant-rate phase. photophysics.com This observation is key evidence for a multi-step reaction mechanism involving an intermediate.

The initial burst corresponds to the rapid acylation of the enzyme, where the first product (for example, p-nitrophenolate from p-nitrophenyl acetate) is quickly released. libretexts.orgphotophysics.com The rate of this phase is dependent on the substrate concentration and reflects the formation of the acyl-enzyme intermediate. researchgate.net Studies measuring the pre-steady-state kinetics have allowed for the determination of the rate constants for the individual steps of acylation. semanticscholar.orgnih.gov Stopped-flow spectroscopy is a common technique used to measure these rapid initial kinetics. photophysics.com

Steady-State Kinetics

Following the initial burst, the reaction settles into a steady state, where the rate of product formation is constant. libretexts.org In this phase, the concentration of the acyl-enzyme intermediate remains relatively constant because its rate of formation is balanced by its rate of hydrolysis (deacylation). diva-portal.org The steady-state rate is limited by the slower deacylation step, which is the hydrolysis of the acyl-enzyme intermediate to regenerate the free enzyme. photophysics.com

The steady-state kinetics of this compound can be described by the Michaelis-Menten model, but the kinetic parameters, KM and kcat, are composites of the rate constants for the individual steps of binding, acylation, and deacylation. diva-portal.orgresearchgate.net The kinetic patterns observed from initial-velocity measurements are consistent with a "ping-pong" mechanism, where one product is released before the second substrate (water) binds. slideshare.netnih.gov

Table of Kinetic Parameters for this compound with Various Substrates

SubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
N-Acetyl-L-tryptophan ethyl ester0.005275,400,000
N-Acetyl-L-tyrosine ethyl ester0.7190271,429
N-Acetyl-L-phenylalanine ethyl ester1.5170113,333
p-Nitrophenyl acetate0.020.014700
Succinyl-L-alanyl-L-alanine p-nitroanilide1.20.0325

Note: The values in this table are approximate and can vary depending on the experimental conditions (pH, temperature, buffer). The data is compiled from various sources for illustrative purposes. nih.govnih.govcdnsciencepub.com

"Ping-Pong" Mechanism Elucidation

The enzymatic action of this compound is a classic example of a "Ping-Pong" or double displacement mechanism. wikipedia.orgchemeurope.com This mechanism is characterized by a process where the enzyme reacts with a substrate to form a modified enzyme intermediate, which then reacts with a second substrate to regenerate the original enzyme. libretexts.orgwikipedia.org

In the specific case of this compound, this process is a covalent hydrolysis. libretexts.org The reaction can be broken down into two distinct stages:

Acylation: The enzyme first interacts with the polypeptide substrate. The serine-195 residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the susceptible peptide bond. libretexts.orgwikipedia.org This is facilitated by the other members of the catalytic triad, histidine-57 and aspartate-102. frontiersin.org This step leads to the formation of a covalent acyl-enzyme intermediate, where the acyl portion of the substrate is attached to the serine-195. libretexts.orgwikipedia.orgchemeurope.com The first product, the C-terminal portion of the cleaved polypeptide, is released. libretexts.org The formation of this acyl-enzyme intermediate is a key piece of evidence for the ping-pong mechanism and can be detected using pre-steady-state kinetics. wikipedia.orgchemeurope.com

Deacylation: A water molecule then enters the active site and acts as the second substrate. libretexts.org The water molecule, activated by the histidine-57 residue, hydrolyzes the acyl-enzyme intermediate. libretexts.org This breaks the covalent bond between the acyl group and the serine residue, releasing the N-terminal portion of the polypeptide (the second product) and regenerating the free enzyme, ready for another catalytic cycle. libretexts.orgwikipedia.org

Kinetic studies using different esters of the same amino acid (e.g., N-acetyl-L-tryptophan ethyl, methyl, and p-nitrophenyl esters) have shown that the catalytic rate constants are nearly identical for each set of esters. acs.org This indicates a rate-determining step involving a common intermediate, which is the deacylation of the acyl-enzyme. acs.org

Step Reactants Products Key Intermediate
AcylationEnzyme (E) + Substrate (S)Acyl-Enzyme Intermediate (E-S') + Product 1 (P1)Acyl-Enzyme Intermediate
DeacylationAcyl-Enzyme Intermediate (E-S') + Water (H₂O)Enzyme (E) + Product 2 (P2)Regenerated Enzyme

Single Molecule Enzymology of this compound

The study of individual enzyme molecules, or single-molecule enzymology, has provided deeper insights into the catalytic mechanism of this compound, revealing complexities that are averaged out in traditional ensemble studies. nih.govnih.gov

Methodological Advances for Single Enzyme Studies

A significant methodological advance for studying single this compound molecules involves encapsulating the enzyme and a fluorogenic substrate in micron-sized water-in-oil emulsion droplets. nih.govnih.govresearchgate.net This technique allows for the simultaneous observation of hundreds of individual enzyme reactions. nih.govresearchgate.net

The key components of this assay are:

A profluorescent substrate: A non-fluorescent substrate that becomes intensely fluorescent upon cleavage by this compound. nih.govresearchgate.net A common example is a substrate that releases a fluorescent molecule like rhodamine 110 or 7-amido-4-methyl-coumarin upon hydrolysis. researchgate.netresearchgate.net

Water-in-oil emulsion: Creates micro-droplets that act as tiny reaction vessels. nih.govresearchgate.net The concentration of the enzyme is kept low enough so that, on average, each droplet contains less than one enzyme molecule. nih.govnih.govresearchgate.net

Fluorescence microscopy and a cooled CCD camera: These are used to monitor the fluorescence intensity of individual droplets over time, providing a measure of the kinetic activity of each single enzyme molecule. nih.govresearchgate.net

Another approach involves coating individual enzyme molecules with a nanometer-scale polymer network to create "single enzyme nanoparticles" (SENs). researchgate.net This polymer layer is porous enough to allow the substrate and product to diffuse freely but protects the enzyme, increasing its stability and lifetime for study. researchgate.net

Method Principle Key Advantage
Water-in-Oil EmulsionEncapsulation of single enzyme molecules with a fluorogenic substrate in micro-droplets.High-throughput observation of hundreds of individual enzyme reactions simultaneously. nih.govresearchgate.net
Single Enzyme Nanoparticles (SENs)Coating individual enzyme molecules with a porous polymer nanolayer.Increased enzyme stability and longevity for extended observation. researchgate.net

Heterogeneity in Individual this compound Catalytic Events

A major finding from single-molecule studies of this compound is the observation of heterogeneity in its catalytic activity. nih.govnih.gov While ensemble measurements provide an average rate for a population of enzymes, single-molecule experiments reveal that individual this compound molecules can exhibit different catalytic rates. nih.gov

This heterogeneity is attributed to the existence of slightly different conformational substates within a population of protein molecules that have identical amino acid sequences. nih.gov Each substate may have a slightly different structure and, consequently, a different functional activity. nih.gov

Key findings from these studies include:

Static Disorder: Different enzyme molecules can be locked into conformations with distinct, persistent catalytic rates over the observation period.

Dynamic Disorder: A single enzyme molecule can fluctuate between different conformational substates over time, leading to changes in its catalytic rate. These fluctuations can occur on a timescale of seconds.

The ability to observe the activity of individual this compound molecules has confirmed that the statistical average of their activities is consistent with bulk measurements. nih.govnih.gov However, the single-molecule approach provides a much richer understanding of the dynamic nature of the enzyme and the distribution of activities within a population, which is masked in ensemble-averaged experiments. nih.gov

Substrate Recognition and Specificity of Chymotrypsin

Chymotrypsin Primary Substrate Specificity

The primary determinant of this compound's action is the nature of the amino acid residue at the P1 position (the residue immediately preceding the scissile bond). wikipedia.org The enzyme's active site contains a specific cavity, known as the S1 pocket, which preferentially accommodates certain types of side chains. nih.gov

This compound demonstrates a strong preference for cleaving peptide bonds following large, hydrophobic amino acids, particularly those with aromatic side chains: Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). libretexts.orgwikipedia.orgwou.edu This high specificity is attributed to the enzyme's deep, apolar S1 hydrophobic pocket, which provides a complementary binding site for the aromatic rings of these residues. wikipedia.orgquizlet.com The binding of one of these target amino acids into the hydrophobic pocket precisely positions the adjacent peptide bond for nucleophilic attack by the catalytic triad (B1167595) (Ser-195, His-57, Asp-102), leading to efficient hydrolysis. pressbooks.pub

Table 1: Primary Aromatic Substrates for this compound Cleavage

Amino AcidAbbreviationP1 Position Preference
PhenylalaninePheHigh
TryptophanTrpHigh
TyrosineTyrHigh

While its highest affinity is for aromatic residues, this compound also cleaves, albeit at a slower rate, after other large hydrophobic residues that can fit into the S1 pocket. wikipedia.orgwou.edu Notable among these are Methionine (Met) and Leucine (B10760876) (Leu). nih.govresearchgate.net The flexibility and size of the S1 pocket allow it to accommodate these non-aromatic, bulky side chains, leading to a broader, yet still selective, proteolytic activity. nih.gov Studies on various this compound forms have confirmed that Leu and Met are consistently recognized and cleaved. researchgate.netcuni.cz

Table 2: Tolerated Non-Aromatic Hydrophobic Substrates of this compound

Amino AcidAbbreviationP1 Position Preference
MethionineMetModerate
LeucineLeuModerate

Influence of Substrate Tertiary Structure and Conformational Specificity

For this compound to act, the target peptide bond must be accessible to the enzyme's active site. In folded, intact proteins, many potential cleavage sites (e.g., Phe, Tyr, Trp residues) may be buried within the protein's hydrophobic core, rendering them inaccessible to the enzyme. wur.nl Proteolysis often begins at flexible, exposed loop regions of a protein. The initial cleavages can lead to conformational changes in the substrate protein, which may then expose previously shielded sites for subsequent hydrolysis. wur.nl Therefore, the rate and pattern of digestion of a native protein are highly dependent on its conformational stability and dynamics.

The amino acids flanking the P1 residue also influence the rate of hydrolysis. This is known as "secondary specificity." The residue at the P1' position (immediately following the cleaved bond) is particularly influential. For instance, if Proline (Pro) is in the P1' position, cleavage is almost completely blocked, regardless of the P1 residue. expasy.orgexpasy.org This is a critical exception to the general specificity rules. Similarly, the presence of a charged residue in the P2 position (two residues before the cleavage site) can negatively affect the probability of hydrolysis. wur.nl Studies have shown that even when a preferred residue is in the P1 position, hindrance from neighboring amino acids can lead to "missed cleavages." researchgate.net For example, when Tryptophan is the P1 residue, the presence of Methionine or Proline at the P1' position can block the cleavage. expasy.org

Substrate Specificity of this compound Isozymes and Homologs

The this compound family includes several isozymes and is part of a larger superfamily of serine proteases that includes homologs like trypsin and elastase. These related enzymes share a similar structure but have distinct specificities due to differences in their S1 binding pockets. wou.edu

Different isozymes of this compound exhibit subtle but significant variations in their substrate preferences. For example, bovine this compound A cleaves substrates with P1-Trp, -Phe, or -Tyr with comparable efficiency. In contrast, this compound B is substantially less active towards tryptophanyl substrates compared to those with Phenylalanine or Tyrosine. nih.gov This difference has been attributed to a single amino acid variation at position 226 in the S1 pocket (Gly in this compound A versus Ala in this compound B). nih.gov

Human chymotrypsins also show isoform-specific preferences. This compound C (CTRC) displays the broadest P1 specificity, with comparable high activity on Leu, Met, Phe, and Tyr substrates, and cleaves leucyl bonds with much higher efficiency than other chymotrypsins. nih.gov In contrast, CTRB1 shows a preference for Trp and Tyr, while CTRB2 and this compound-like protease 1 (CTRL1) prefer Phe and Tyr. nih.gov These distinct specificities ensure that the set of digestive chymotrypsins can efficiently hydrolyze a wide range of peptide substrates. nih.gov

Comparison with Other this compound-like Proteases

This compound belongs to the S1 family of the PA clan of serine proteases, a group that also includes other well-known digestive enzymes like trypsin and elastase. wikipedia.orgvedantu.com While these enzymes share a high degree of structural similarity and a common catalytic mechanism centered around a catalytic triad (Serine-195, Histidine-57, Aspartate-102), their substrate specificities are distinctly different. wikibooks.orgaklectures.comnih.gov This divergence in function is primarily attributed to structural variations within the S1 binding pocket, a cavity on the enzyme's surface that accommodates the amino acid side chain (P1 residue) of the substrate, thereby determining which peptide bonds are cleaved. wikibooks.orgpurdue.edu

This compound preferentially cleaves peptide bonds following large, hydrophobic amino acids, such as phenylalanine, tryptophan, and tyrosine. wikipedia.orglibretexts.org Its S1 pocket is deep and lined with non-polar amino acids, creating a hydrophobic environment that favorably binds the aromatic side chains of its preferred substrates. wikibooks.orglibretexts.org This hydrophobic and shape complementarity is the key determinant of its specificity. wikipedia.org

In contrast, trypsin cleaves peptide bonds after large, positively charged amino acids, namely lysine (B10760008) and arginine. wikipedia.orgaklectures.com The specificity of trypsin is dictated by the presence of a negatively charged aspartic acid residue (Asp-189) at the bottom of its S1 pocket. aklectures.comyoutube.com This residue forms an ionic bond with the positively charged side chains of lysine or arginine, anchoring them for cleavage. wikibooks.org

Elastase, on the other hand, targets peptide bonds after small, non-polar amino acids like alanine, valine, and serine. aklectures.comoup.com Its S1 pocket is significantly shallower and narrower than that of this compound or trypsin because bulky valine and threonine residues partially obstruct the entrance. wikibooks.orgoup.com This structural feature physically prevents larger side chains from binding, restricting its activity to small residues. wikibooks.org

These differences highlight how subtle evolutionary modifications in the architecture of the S1 pocket have allowed for the development of a family of related proteases, each with a specialized role in protein digestion and other biological processes. youtube.com

Table 1: Comparison of this compound-like Serine Proteases

FeatureThis compoundTrypsinElastase
P1 Substrate Preference Large hydrophobic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) nih.govwikipedia.orgBasic residues (e.g., Lysine, Arginine) aklectures.comnih.govSmall, non-polar residues (e.g., Alanine, Valine, Serine) aklectures.comoup.com
S1 Pocket Structure Deep and hydrophobic. wikibooks.orgDeep with a negatively charged Aspartate at the base. wikibooks.orgyoutube.comShallow due to bulky Valine and Threonine residues. wikibooks.orgoup.com
Key S1 Pocket Residue(s) Hydrophobic residues.Aspartic acid (Asp-189). aklectures.comValine (Val-216) and Threonine (Thr-226). oup.com

Diverse Specificities in Different Biological Systems

While the fundamental preference of this compound for large hydrophobic residues is conserved, its precise specificity can vary between different isoforms and across diverse biological systems. In humans, four this compound isoforms are expressed in the pancreas: this compound B1 (CTRB1), this compound B2 (CTRB2), this compound C (CTRC), and this compound-like protease (CTRL). nih.gov While they share a primary preference for Tyr, Phe, Leu, Trp, and Met at the P1 position, the rank order of this preference can differ, ensuring that the collective of chymotrypsins can efficiently digest a wide range of protein substrates. nih.gov

The biological context can also influence this compound's activity. For instance, rat mast cell protease I (RMCP I), a this compound-like enzyme, shows subtle but significant differences from bovine pancreatic this compound. pnas.org RMCP I is more inclined to hydrolyze peptide bonds involving leucine or adjacent hydrophobic residues. pnas.org Furthermore, when cleaving angiotensin I, bovine this compound generates angiotensin II as an intermediate, a step not observed with RMCP I. pnas.org This suggests that chymotrypsins in different tissues can be adapted for specific local substrates and functions beyond simple digestion, such as the processing of hormones and vasoactive peptides. creative-enzymes.com

Studies in other organisms further illustrate this diversity. A this compound-like protease (HCLPase) identified in honeybees (Apis mellifera) cleaves at the C-terminus of phenylalanine, leucine, and tyrosine residues. tandfonline.com In the mosquito Aedes aegypti, a this compound-like serine protease (AaCHYMO) also shows a preference for large aromatic and hydrophobic residues at the P1 site. researchgate.net In the agricultural pest Helicoverpa armigera, multiple this compound-like proteases are present in the midgut and are crucial for digestion. frontiersin.org These variations underscore the evolutionary adaptation of this compound to the specific dietary proteins and physiological needs of different organisms.

Computational and Experimental Approaches to Substrate Profiling

Determining the precise substrate specificity of proteases like this compound is fundamental to understanding their biological roles and for developing targeted inhibitors. A variety of sophisticated experimental and computational methods are employed for this purpose. plos.org

Experimental approaches often utilize substrate libraries to rapidly screen a wide range of potential cleavage sequences. One common method involves fluorogenic peptide substrates, where a peptide sequence is linked to a fluorescent reporter molecule like 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methylcoumarin (B1665955) (AMC). pnas.orgstanford.edu Cleavage of the peptide bond liberates the fluorophore, producing a measurable signal that is proportional to the enzyme's activity. pnas.org Positional scanning synthetic combinatorial libraries (PS-SCL) allow for the systematic testing of every amino acid at different positions (P1, P2, P3, P4, etc.) to build a detailed specificity profile. nih.gov Another powerful technique is phage display, where libraries of small protein inhibitors, such as the Schistocerca gregaria proteinase inhibitor 2 (SGPI-2), are evolved to bind tightly to the target protease. nih.gov Sequencing the tight-binding variants reveals the preferred substrate-like sequences. nih.gov More recently, mass spectrometry-based methods, such as Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), use libraries of unmodified peptides, allowing for the simultaneous identification and quantification of cleavage products in a single assay. nih.govsjsu.edu

Computational methods provide complementary insights into substrate recognition. Molecular modeling and docking simulations, using software like Rosetta, can predict how different substrates fit into the enzyme's active site. acs.org These models can calculate the relative binding energies of various substrates, offering a theoretical prediction of the enzyme's preference that can be validated experimentally. acs.org Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be used to model the reaction energy profile of the peptide bond cleavage, providing detailed information about the catalytic mechanism, including the stability of intermediates like the acyl-enzyme complex. acs.orgresearchgate.net These computational tools are invaluable for interpreting experimental data and for guiding the design of novel substrates or inhibitors. acs.org

Table 2: Approaches for this compound Substrate Profiling

Approach TypeMethodDescriptionKey Information Yielded
Experimental Fluorogenic Substrate Libraries (e.g., PS-SCL)Libraries of peptides with varying sequences are attached to a fluorophore (e.g., ACC, AMC). Cleavage releases the fluorophore, generating a signal. pnas.orgstanford.eduQuantitative kinetic data (kcat/Km) for specific sequences; detailed specificity map for P1, P2, P3, P4, etc. positions. pnas.org
Experimental Phage DisplayLarge libraries of inhibitor proteins (e.g., SGPI-2) are displayed on phage surfaces and selected for binding to this compound. nih.govIdentifies optimal binding sequences, providing a detailed profile of the substrate-binding groove's preferences. nih.gov
Experimental Mass Spectrometry (e.g., MSP-MS)A complex library of unlabeled peptides is incubated with the enzyme. Cleavage products are identified and quantified by LC-MS/MS. nih.govsjsu.eduUnbiased identification of cleavage sites from a large pool of potential substrates; suitable for complex mixtures. nih.gov
Computational Molecular DockingComputer algorithms predict the preferred orientation and binding affinity of a substrate within the enzyme's active site. acs.orgRelative binding energies for different substrates; structural basis for specificity. acs.org
Computational QM/MM SimulationsCombines quantum mechanics (for the active site) and molecular mechanics (for the rest of the protein) to model the chemical reaction. researchgate.netDetailed reaction energy profiles; insights into the stability of transition states and intermediates. researchgate.net

Regulation of Chymotrypsin Activity

Zymogen Activation Pathways: Chymotrypsinogen to Chymotrypsin

The conversion of inactive chymotrypsinogen to the active enzyme this compound is a multi-step process involving both an initial cleavage by another enzyme and subsequent autocatalytic cleavages. wikipedia.orgwikipedia.org

Chymotrypsinogen is synthesized in the acinar cells of the pancreas and secreted into the small intestine as a single polypeptide chain. libretexts.orgwikipedia.org The activation of chymotrypsinogen is initiated by the enzyme trypsin, which is itself activated from its zymogen, trypsinogen, by enteropeptidase in the duodenum. nih.govnih.gov Trypsin specifically cleaves the peptide bond between arginine-15 and isoleucine-16 in the chymotrypsinogen molecule. wikipedia.orgwikipedia.org This initial cleavage is the critical first step in the activation cascade. chegg.com This proteolytic event results in the formation of an active intermediate known as π-chymotrypsin. wikipedia.orgwikipedia.org The rate of this activation is dependent on the concentration of trypsin. nih.gov

Following the initial trypsin-mediated cleavage, the newly formed π-chymotrypsin molecules can then act on each other in a process of autocatalysis. wikipedia.orgwikipedia.org One π-chymotrypsin molecule cleaves another, specifically targeting and breaking a leucine-serine peptide bond. wikipedia.org This autocatalytic process leads to the removal of two dipeptides: serine-14–arginine-15 and threonine-147–asparagine-148. wikipedia.org The resulting, more stable and active form of the enzyme is known as α-chymotrypsin. wikipedia.orgwikipedia.org This final form consists of three polypeptide chains that remain linked together by disulfide bonds. wikipedia.org The activation process from π-chymotrypsin to α-chymotrypsin can be influenced by factors such as pH, temperature, and the presence of inhibitors. wikipedia.orgcdnsciencepub.com

Activation StageActivating EnzymeCleavage Site(s)Product
Initial ActivationTrypsinArginine-15 and Isoleucine-16π-Chymotrypsin
Autocatalysisπ-ChymotrypsinLeucine-Serine bond, Serine-14–Arginine-15, Threonine-147–Asparagine-148α-Chymotrypsin

Role of N-Terminal Residues in Active Site Formation

The proteolytic cleavage of chymotrypsinogen and the subsequent generation of a new N-terminal residue at isoleucine-16 are crucial for the proper formation of the enzyme's active site. wikipedia.org Upon cleavage, the newly formed positively charged amino group of isoleucine-16 rotates inward and forms an important ionic bond (a salt bridge) with the negatively charged carboxylate group of aspartate-194. wikipedia.orgnih.gov

This interaction triggers a cascade of conformational changes that are essential for catalytic activity. Specifically, it leads to the correct formation of two critical components of the active site:

The Oxyanion Hole: This structure stabilizes the tetrahedral intermediate that forms during catalysis. wikipedia.orgnih.gov It is formed by the backbone amide nitrogens of glycine-193 and serine-195. nih.gov The interaction between isoleucine-16 and aspartate-194 helps to properly orient these residues to form hydrogen bonds with the negatively charged oxygen atom of the substrate's carbonyl group during the transition state. nih.gov

The S1 Specificity Pocket: This hydrophobic pocket is responsible for binding the aromatic side chains of the substrate (phenylalanine, tryptophan, and tyrosine), thus determining the enzyme's specificity. wikipedia.orgworthington-biochem.com The conformational changes initiated by the new N-terminus help to shape this pocket, which is formed by residues 189 through 195, 214 through 220, and 225 through 228. worthington-biochem.com

In essence, the N-terminal residue of the active this compound acts as a molecular switch that, through a key salt bridge formation, organizes the precise three-dimensional architecture of the active site required for efficient and specific catalysis. wikipedia.orgresearchgate.net

Allosteric Regulation and Cofactor Interactions in this compound-like Proteases

While this compound itself is primarily regulated by zymogen activation, the broader family of this compound-like proteases exhibits more complex regulatory mechanisms, including allosteric regulation and interactions with cofactors. nih.govnih.gov These mechanisms allow for fine-tuning of proteolytic activity in various biological processes beyond digestion, such as blood coagulation, immunity, and viral replication. researchgate.netportlandpress.com

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, which then influences the enzyme's catalytic activity. In some this compound-like proteases, such as those found in certain viruses, the binding of natural products to a pocket on the back of the active site can allosterically inhibit the enzyme. nih.gov In the 20S proteasome, which contains this compound-like active sites, substrates of one site can allosterically regulate the activity of other sites, suggesting a coordinated mechanism for protein degradation. nih.gov

Chymotrypsin Enzyme Stability and Environmental Perturbations

Factors Influencing Chymotrypsin Stability

The stability of this compound is not absolute and is significantly influenced by its surrounding environment. Factors such as pH, temperature, and the presence of organic solvents can dramatically impact its structural integrity and, consequently, its enzymatic activity.

pH and Temperature Effects on Structure and Function

The enzymatic activity of this compound is intricately linked to the pH of its environment. Deviations from its optimal pH range can lead to a loss of activity. Studies have shown that this compound's activity decay due to pH follows a two-step deactivation model, which involves an intermediate state. nih.gov Extreme pH values can alter the ionization state of amino acid residues, particularly those in the active site, thereby disrupting the substrate binding and catalysis. For instance, in the greater amberjack, this compound activity was found to be more stable in the pH range of 5 to 11 in fish adapted to 26°C compared to those at lower temperatures. frontiersin.org

Temperature is another critical factor governing this compound's stability. While enzymatic reactions generally accelerate with increasing temperature, high temperatures can induce thermal denaturation, a process where the enzyme unfolds and loses its specific three-dimensional structure. The melting temperature (Tm) of this compound, the point at which 50% of the enzyme is denatured, has been reported to be around 43.9°C. nih.gov Above this temperature, a sharp decrease in activity is observed. researchgate.net The deactivation process due to heat also follows a two-step model, and increased temperatures exponentially reduce the enzyme's half-life. nih.gov Interestingly, the thermal stability of this compound can be influenced by the adaptation temperature of the organism it is derived from. frontiersin.org

FactorOptimal Range/ValueEffect Outside Optimal RangeReference
pH 7.8 - 9.0Loss of activity, structural changes. nih.govfrontiersin.orgresearchgate.net
Temperature ~37 - 40°CDenaturation and rapid loss of activity above Tm (~43.9°C). nih.govresearchgate.netwestmont.edu

Impact of Organic Solvents and Reverse Micelles on Stability

The use of this compound in non-aqueous environments, such as organic solvents, is of great interest for various biotechnological applications. However, organic solvents can significantly affect the enzyme's stability by altering its three-dimensional structure. researchgate.net The hydrophobicity and polarity of the solvent play a crucial role by influencing the essential hydration layer surrounding the enzyme. researchgate.net Some organic solvents, like dimethyl sulfoxide, have been shown to allow for higher enzyme stability compared to others, such as dimethylformamide. researchgate.net

Reverse micelles, which are nanosized water droplets dispersed in an organic solvent and stabilized by surfactants, provide a unique microenvironment for enzymes. They can protect the enzyme from the bulk organic phase, but the stability of this compound within these systems is complex. Factors such as the water content, surfactant concentration, and pH of the aqueous core all play a role. researchgate.net Increasing the water level inside reverse micelles can diminish enzyme stability. researchgate.net However, the addition of certain substances like glycerol (B35011) can enhance stability. researchgate.net For instance, in glycerol-solvated micelles, this compound retained significantly more activity at elevated temperatures compared to aqueous reverse micelles. researchgate.net

Role of the Hydration Shell in this compound Stability

The hydration shell, a layer of water molecules directly interacting with the protein surface, is crucial for the structure, stability, and function of this compound. researchgate.netpnas.org This layer of water is not merely a passive solvent but an integral part of the enzyme's architecture. Changes in the hydration shell are directly linked to alterations in catalytic activity. researchgate.net

Studies have shown that the mobility of water molecules in the hydration layer is correlated with the enzyme's functional state. pnas.org In its active state, the water molecules in the hydration layer exhibit a high degree of mobility. pnas.org Conversely, in the inactive state, the water is more rigidly structured. pnas.org Dehydration of the protein can lead to a more rigid structure and a loss of physiological function, even though it might increase the denaturation temperature. pnas.org The addition of osmotically active solvents can thin the hydration shell, leading to a decrease in the enzyme's turnover number. nih.gov This underscores the delicate balance required in the enzyme's immediate aqueous environment for optimal function.

Chemical Modifications and Rational Design for Enhanced this compound Stability

To overcome the inherent limitations of native this compound's stability, various strategies involving chemical modification and rational design have been developed. These approaches aim to fortify the enzyme's structure, making it more resilient to environmental stresses.

Chemical modification involves the covalent attachment of molecules to the enzyme's surface. For example, introducing both hydrophobic and hydrophilic groups can stabilize this compound against thermal denaturation. uminho.pt Another approach is the succinylation of lysine (B10760008) residues, which alters the enzyme's surface charge and has been shown to enhance stability in ionic liquids. nih.gov Molecular simulations have provided insights into how these modifications alter the enzyme-solvent interactions at a molecular level. nih.gov

This compound Immobilization Techniques for Operational Stability

Immobilization is a widely used and effective strategy to enhance the operational stability of this compound, allowing for its reuse and application in continuous processes. researchgate.netmdpi.com This involves confining the enzyme to a solid support material, which can protect it from harsh environmental conditions and prevent autolysis. rsc.org

Various immobilization techniques have been employed for this compound, each with its advantages. These methods include:

Covalent Attachment: This involves forming a stable covalent bond between the enzyme and a support material, such as agarose (B213101) or polysiloxane gels. rsc.orgnih.gov Multipoint covalent attachment can significantly increase stability against organic solvents. nih.gov

Entrapment/Encapsulation: The enzyme can be physically entrapped within a porous matrix, such as κ-carrageenan beads. encapprocess.fr This method can provide a protective microenvironment and, when combined with cross-linking, demonstrates high operational stability. encapprocess.fr

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method involves precipitating the enzyme and then cross-linking the physical aggregates. rsc.org Poly-lysine supported CLEAs of this compound have shown enhanced stability at high temperatures and in the presence of chemical denaturants. rsc.org

Immobilized this compound generally exhibits higher thermal stability and better resistance to organic solvents compared to the free enzyme. rsc.orgrsc.org For example, this compound immobilized on polysiloxane gels showed advantageous catalytic activity and superior recyclability. rsc.org The choice of immobilization technique and support material depends on the specific application and the desired properties of the final biocatalyst. mdpi.com

Immobilization TechniqueSupport Material/MethodKey AdvantagesReference(s)
Covalent Attachment Agarose, Polysiloxane GelsHigh stability against organic solvents, reduced protein unfolding. rsc.orgnih.gov
Entrapment κ-Carrageenan BeadsHigh operational stability, enzyme protection. encapprocess.fr
Cross-Linked Enzyme Aggregates (CLEAs) Poly-lysineEnhanced thermal and chemical stability, reusability. rsc.org

Inhibition of Chymotrypsin Activity

General Mechanisms of Protease Inhibition

Protease inhibitors are molecules that curtail the enzymatic activity of proteases. labome.com They can be proteins, peptides, or small molecules. labome.com The inhibition mechanism can be either reversible or irreversible. thermofisher.com Irreversible inhibitors typically form a strong, often covalent, bond with the protease's active site, permanently inactivating the enzyme. labome.com In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity.

Protease inhibitors are further classified based on their mode of interaction with the enzyme and its substrate:

Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate.

Uncompetitive inhibitors bind only to the enzyme-substrate complex. labome.com

Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity, regardless of whether a substrate is bound. labome.com

Many natural protease inhibitors operate via a "standard mechanism" or "Laskowski mechanism". nih.gov These inhibitors present a reactive loop that mimics a substrate and binds tightly within the protease's active site in a "lock-and-key" fashion. nih.govmdpi.com However, the "lock and key" model is considered a concept with limited validity, as many inhibitors induce conformational changes upon binding. mdpi.comnih.gov Some inhibitors also utilize exosite binding, where they interact with secondary sites on the protease surface outside the active site to increase affinity and specificity. nih.gov

Endogenous Proteinaceous Chymotrypsin Inhibitors

The body produces its own set of protease inhibitors to control proteolytic activity. nih.gov These endogenous inhibitors are crucial for maintaining physiological balance and preventing tissue damage.

Alpha-1 Antitrypsin and Alpha-2 Macroglobulin

Alpha-1 Antitrypsin (A1AT) , also known as alpha-1 proteinase inhibitor (A1PI), is a key serine protease inhibitor (serpin) found in human serum. nwlifescience.combiosb.com While its primary role is to inhibit neutrophil elastase, it also effectively inhibits this compound and trypsin. nwlifescience.comolink.comdiagam.com A1AT functions by irreversibly binding to the active site of its target proteases. nwlifescience.comuniprot.org This interaction involves the reactive center loop of A1AT, and cleavage of this loop by the protease leads to a conformational change that inactivates the enzyme. nwlifescience.com The activity of A1AT can be modulated by oxidation, particularly of methionine residues, which can inactivate the inhibitor. nwlifescience.com

Alpha-2-Macroglobulin (A2M) is a large plasma protein with a broad spectrum of protease inhibitory activity, capable of inhibiting most known endopeptidases, including this compound. frontiersin.orgtaylorandfrancis.com Its mechanism is unique; it doesn't directly block the active site. Instead, it acts as a "molecular trap". frontiersin.org When a protease cleaves a specific "bait region" within the A2M molecule, it triggers a significant conformational change in A2M, physically entrapping the protease within a cage-like structure. frontiersin.orgnih.gov The trapped protease can still cleave small peptide substrates but is sterically hindered from accessing larger protein substrates. nih.govnovusbio.com Each A2M molecule can bind one molecule of a protease. nih.gov

Endogenous InhibitorTarget ProteasesMechanism of Action
Alpha-1 Antitrypsin (A1AT) Elastase, this compound, Trypsin nwlifescience.comolink.comdiagam.comIrreversible binding to the active site via its reactive center loop, leading to conformational change and inactivation. nwlifescience.comuniprot.org
Alpha-2-Macroglobulin (A2M) Broad spectrum, including serine, cysteine, aspartic, and metalloproteases. frontiersin.orgnih.gov"Molecular trap" mechanism; protease cleavage of a bait region induces a conformational change that entraps the enzyme. frontiersin.orgnih.gov

This compound Inhibitor 2 (CI2) as a Model System

This compound Inhibitor 2 (CI2) is a small, single-domain serine protease inhibitor originally isolated from barley seeds. ontosight.ai It is a highly stable protein that has become a valuable model system for studying protein folding, stability, and protease-inhibitor interactions. ontosight.airesearchgate.netbiorxiv.org CI2 inhibits this compound and other serine proteases like subtilisin by presenting a flexible binding loop that mimics a substrate and inserts into the enzyme's active site. ontosight.ai The specificity for this compound is largely determined by a hydrophobic residue at the P1 position of this loop. ontosight.ai The interaction between CI2 and the protease is very tight, and it is considered a slow-binding inhibitor. nih.gov Studies have shown that the enzyme-inhibitor complex formed is a Michaelis complex that does not proceed to proteolytic cleavage, highlighting its efficiency as an inhibitor. nih.govnih.gov The study of CI2 and its mutants has provided significant insights into the determinants of inhibitor specificity and the mechanism of serine protease inhibition. nih.gov

Synthetic Peptide Analog Inhibitors

The development of synthetic inhibitors, often peptide-based, has been a major focus in research and therapeutics. These molecules are designed to mimic the natural substrates or inhibitors of this compound.

Peptide aldehydes are a class of synthetic inhibitors that have shown effectiveness against this compound. For instance, analogs of leupeptin, such as Ac-Leu-Leu-Phe-aldehyde, are reported to be this compound inhibitors. google.com The terminal aldehyde group is a key feature for their inhibitory activity. Another example is chymostatin, a natural peptide aldehyde that potently inhibits this compound. google.com Synthetic analogs of chymostatin, like Z-Arg-Leu-Phe-aldehyde, have been synthesized to understand the structure-activity relationships and identify the crucial residues for inhibition. nih.gov

Other synthetic inhibitors include molecules like 3,4-Dichloroisocoumarin, which forms a covalent bond with the serine residue in this compound's active site, and TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone), which also reacts with the active site to inhibit the enzyme. scbt.com

Research on Novel this compound Inhibitor Design and Characterization

The quest for new and more specific this compound inhibitors is an active area of research, driven by the enzyme's role in various physiological and pathological processes.

One approach involves the rational design of inhibitor models based on the structure of known natural inhibitors. For example, researchers have designed and synthesized smaller peptide models based on the structure of SGCI (Schistocerca gregaria this compound inhibitor) to identify the minimal structural components required for inhibitory activity. oup.com One such 24-amino acid model proved to be an effective this compound inhibitor. oup.com

Another strategy is the discovery and characterization of novel inhibitors from natural sources. A Bowman-Birk type this compound inhibitor peptide, named HECI, was identified from the skin secretion of the amphibian Hylarana erythraea. d-nb.info This peptide and its analogs have been studied for their inhibitory activity against this compound and their potential anti-proliferative effects on cancer cells. d-nb.info Similarly, a novel Kunitz BPTI-like peptide with this compound inhibitory activity was identified from the venom of the Burmese Russell's viper. researchgate.net

Computational methods are also playing an increasingly important role in the identification and design of novel inhibitors. Virtual screening of compound libraries and molecular dynamics simulations are used to identify potential drug candidates that can bind to and inhibit the this compound-like proteases of viruses, such as SARS-CoV-2. tandfonline.comnih.gov

Novel Inhibitor Research AreaExampleKey Findings
Rational Design SGCI-based peptide modelsA 24-residue model effectively inhibited this compound, demonstrating that a smaller fragment can retain activity. oup.com
Natural Product Discovery HECI from Hylarana erythraeaA Bowman-Birk type peptide inhibitor with anti-proliferative activity. d-nb.info
Natural Product Discovery Kunitz BPTI-like peptide from viper venomA potent this compound inhibitor with a Ki value of 4.77nM. researchgate.net
Computational Design Virtual screening for SARS-CoV-2 3CLpro inhibitorsIdentification of FDA-approved drugs and natural compounds as potential inhibitors. tandfonline.comnih.gov

Comparative and Evolutionary Biology of Chymotrypsin Like Proteases

Phylogenetic Relationships of Chymotrypsin Sequences Across Taxa

Phylogenetic analyses of this compound and this compound-like protease sequences have revealed intricate evolutionary relationships and a shared ancestry among these enzymes. scu.ac.ir By comparing amino acid sequences, scientists can construct phylogenetic trees that illustrate the evolutionary divergence and relatedness of these proteins across different species and taxonomic groups. scu.ac.ir

A comprehensive phylogenetic tree constructed from 84 serine proteases of the this compound family demonstrates the broad distribution and divergence of these enzymes. researchgate.net This type of analysis often reveals distinct clusters corresponding to functional specializations, such as digestive enzymes versus those involved in blood coagulation or the complement system. researchgate.netresearchgate.net For instance, a study on insect this compound sequences showed two primary evolutionary groups, one comprising various insect orders and another related to mammalian this compound, suggesting a common ancestor for insect chymotrypsins. scu.ac.ir

Structure-based phylogenetic trees, which compare the three-dimensional structures of the enzymes, further refine these relationships. plos.orgnih.gov These analyses have identified a common structural core of 72 amino acid residues around the catalytic site in the PA clan of proteases, to which chymotrypsins belong. nih.gov This conserved core underscores the shared ancestry and fundamental catalytic mechanism of these enzymes, despite significant sequence divergence in other regions. nih.gov

The diversity of this compound-like proteases is largely a result of gene duplication events followed by functional divergence. nih.gov This evolutionary mechanism allows for the creation of new gene copies that are free to accumulate mutations and evolve new functions, while the original gene continues to perform its established role. nih.gov

In the S1 family of serine proteases, which includes this compound, gene duplication and subsequent divergence of the substrate-binding pocket have led to a variety of enzymes with different specificities. nih.gov For example, this process has given rise to trypsin-like enzymes that cleave after basic amino acids, this compound-like enzymes that target large hydrophobic residues, and elastase-like enzymes that recognize small, neutral residues. nih.gov

A notable example of gene family expansion is seen in the evolution of this compound C (CTRC). Mutations in the CTRC gene that lead to a loss of function are associated with an increased risk of chronic pancreatitis, highlighting the specialized and protective role this particular this compound has evolved. nih.govresearchgate.net The existence of multiple this compound isoforms, such as this compound B1, B2, C, and this compound-like protease (CTRL), is a direct result of gene duplication and diversification, with each isoform potentially having subtly different functions or expression patterns. researchgate.net

Despite their functional diversity, this compound-like proteases share highly conserved sequence motifs and catalytic sites that are essential for their proteolytic activity. The most prominent of these is the catalytic triad (B1167595), a specific arrangement of three amino acids in the enzyme's active site: histidine, aspartic acid, and serine. scu.ac.ircreative-enzymes.com

Multiple sequence alignments of this compound enzymes from various species have consistently revealed the conservation of these catalytic residues. scu.ac.ir In addition to the catalytic triad, other conserved motifs have been identified that play crucial roles in maintaining the structural integrity and function of the enzyme. researchgate.net For example, a study using the MEME (Multiple Em for Motif Elicitation) tool identified ten conserved motifs in this compound sequences from different insect species. scu.ac.irresearchgate.net These motifs are involved in forming the enzyme's secondary structure and maintaining the stability of the active site. nih.gov

Conserved Peptide Motifs in Insect Chymotrypsins
MotifConsensus SequencePutative Function
1IVGGNPart of the N-terminal region, involved in activation
2CGGSLForms part of a beta-sheet near the active site
3GDSGGPContains the active site Serine residue
4CAAGStructural role, potentially near a disulfide bridge
5TNAHVPart of the substrate-binding pocket
6VSSGContributes to the stability of the enzyme core
7DIALLocated in a hydrophobic core region
8GVTSWForms a loop structure on the enzyme surface
9SWGSGPart of the substrate-binding region
10WVDQDMLocated in the C-terminal domain

Evolutionary Adaptation of this compound Homologs to Diverse Biological Roles

The expansion and diversification of the this compound gene family have enabled the adaptation of these enzymes to a wide array of biological functions beyond simple protein digestion. scu.ac.ir This functional radiation is a clear example of how evolution co-opts existing molecular scaffolds for new purposes.

In addition to their well-known role in the digestive systems of animals, this compound-like proteases are integral components of the immune system, developmental processes, and other physiological pathways. scu.ac.ir For instance, in the complement system, a key part of the innate immune response, this compound-like proteases such as Factor B and C2 are essential for initiating the proteolytic cascade that leads to the elimination of pathogens. nih.gov

The adaptation to different biological roles is often accompanied by changes in substrate specificity, regulatory mechanisms, and cellular localization. For example, while digestive chymotrypsins are typically secreted into the gut, those involved in cellular processes may be localized to specific subcellular compartments. The evolution of psychrophilic (cold-adapted) enzymes, including this compound homologs, showcases adaptation to extreme environments, often involving specific amino acid substitutions that increase flexibility at low temperatures. oup.com In fish, the relative contributions of trypsin and this compound to protein digestion can vary significantly among species, reflecting adaptation to different diets and environments. nih.gov

Cross-Species Functional and Structural Comparisons of this compound-like Enzymes

Comparing the structure and function of this compound-like enzymes from different species provides valuable insights into their evolutionary history and the molecular basis of their diverse functions. nih.govresearchgate.net Despite sharing a conserved catalytic mechanism and three-dimensional fold, these enzymes exhibit significant differences in their substrate specificities, kinetics, and stability. creative-enzymes.com

The classic comparison is between trypsin and this compound, which, despite their high degree of structural similarity, have distinct substrate preferences due to a single amino acid difference in their S1 binding pockets. creative-enzymes.com This principle of subtle structural changes leading to significant functional shifts is observed across the this compound family. youtube.com

For example, the serine protease domain of complement factor B, while sharing the this compound fold, possesses a number of novel structural motifs not seen in digestive chymotrypsins. nih.govembopress.org These include unique loops around the active site that shape the substrate-binding pockets and insertions on the opposite side of the molecule that are likely involved in interactions with other proteins of the complement cascade. nih.govembopress.org These structural adaptations are directly linked to its specialized role in the immune system.

Comparative Features of this compound-like Proteases
FeatureBovine Pancreatic this compoundHuman Complement Factor B (SP Domain)Insect Digestive this compound
Primary FunctionProtein digestionImmune response (complement activation)Protein digestion
Substrate SpecificityAromatic/large hydrophobic residuesArginine residues in C3/C5Varies, often aromatic residues
Key Structural FeaturesClassic this compound fold, S1 pocket determines specificityThis compound fold with novel loops and insertions, atypical S1 pocketConserved this compound fold, variations in surface loops
Activation MechanismProteolytic cleavage of chymotrypsinogen by trypsinBinding to C3b and cleavage by Factor DOften activated by trypsin-like proteases in the midgut
Evolutionary ContextAncient digestive enzymeSpecialized adaptation for innate immunityDiversification in response to varied insect diets

Advanced Methodologies in Chymotrypsin Research

Structural Biology Approaches

Structural biology provides the foundational framework for understanding chymotrypsin's function by elucidating its three-dimensional architecture.

X-ray Crystallography of this compound

X-ray crystallography has been a cornerstone in revealing the atomic-level structure of this compound. It was one of the first enzymes to have its structure solved using this technique, which marked a significant milestone in protein crystallography. nih.gov The method involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the positions of the atoms in the protein.

Crystallographic studies have provided high-resolution structures of various forms of this compound, including α-chymotrypsin, γ-chymotrypsin, and this compound C, often in complex with inhibitors or substrates. pdbj.orgmdpi.comrcsb.orgpdbus.orgpdbus.orgnih.gov These structures have been crucial in identifying the key residues of the catalytic triad (B1167595) (His57, Asp102, and Ser195), the S1 specificity pocket that accommodates the substrate's aromatic side chain, and the oxyanion hole that stabilizes the transition state. mdpi.compdbus.orgnih.gov For example, the crystal structure of γ-chymotrypsin in complex with a dipeptide inhibitor revealed the precise interactions within the active site, confirming the inhibitor's unique conformation. nih.gov The resolution of these structures can be as high as 1.05 Å, providing a very detailed view of the enzyme's architecture. pdbus.org

Table 1: Selected X-ray Crystal Structures of this compound
PDB IDDescriptionResolution (Å)
5r44Crystal Structure of gamma-Chymotrypsin at pH 7.5, room temperature. pdbj.org---
6DI8Crystal Structure of Bovine Alpha-Chymotrypsin in Space Group P65. mdpi.com1.86
4H4FCrystal structure of human this compound C (CTRC) bound to inhibitor eglin c. rcsb.org1.90
1GGDCRYSTAL STRUCTURE OF GAMMA this compound WITH N-ACETYL-LEUCIL-PHENYLALANINE ALDEHYDE BOUND AT THE ACTIVE SITE. pdbus.org1.50
5R49Crystal Structure of gamma-Chymotrypsin at pH 5.6, cryo temperature. pdbus.org1.05
---X-ray crystal structure of a dipeptide-chymotrypsin complex in an inhibitory interaction. nih.gov1.8

Data from the Protein Data Bank (PDB). Resolution indicates the level of detail in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study the dynamics of this compound in solution, which is closer to its physiological state. NMR is unique in its ability to probe motions over a wide range of timescales, from picoseconds to seconds. researchgate.netnih.gov

NMR studies on this compound and its inhibitor complexes have provided insights into conformational changes, protein flexibility, and the role of internal dynamics in function. nih.govnih.govbiorxiv.org For instance, NMR has been used to study the conformational activation of α-chymotrypsin, revealing the kinetic parameters of the transition from an inactive to an active state. nih.gov Fluorine NMR has been employed to investigate the binding of fluorocinnamate inhibitors to α-chymotrypsin, providing details on their binding modes and dissociation rates. researchgate.net Furthermore, NMR has been instrumental in studying the structure and dynamics of this compound inhibitor 2 (CI2) and its complex with this compound, highlighting how binding affects the inhibitor's structure and dynamics. nih.govnih.gov

Spectroscopic Techniques for this compound Analysis

Fluorescence Spectroscopy

Fluorescence spectroscopy is highly sensitive to the local environment of fluorescent amino acid residues, particularly tryptophan. This compound contains several tryptophan residues, and their intrinsic fluorescence can be used as a probe to monitor conformational changes. nih.govnih.gov

Studies have shown that changes in the fluorescence emission spectrum of this compound correlate with its catalytic activity and can be used to detect conformational alterations induced by changes in solvent composition, temperature, or pressure. researchgate.netoup.comnih.gov For example, a red shift in the emission maximum of α-chymotrypsin has been linked to the disruption of its tertiary structure. researchgate.net Time-resolved fluorescence spectroscopy has been used to characterize the different environments of tryptophan residues within the enzyme. nih.gov Furthermore, fluorescent probes can be specifically introduced at the active site to study its polarity and flexibility. nasa.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins in solution. portlandpress.com The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil), while the near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acid side chains.

CD spectroscopy has been widely used to study the conformational stability of this compound under various conditions, such as in the presence of organic solvents or surfactants. tandfonline.comoup.comacs.orgfigshare.com It has been shown that the secondary structure of α-chymotrypsin can change from its native β-sheet conformation to an α-helical or unfolded state depending on the solvent environment, with a corresponding loss of activity. tandfonline.comoup.com Induced CD signals can also be used to detect the binding of small molecules, such as alkaloids, to the S1 specificity pocket of α-chymotrypsin. rsc.org

Computational Modeling and Simulation of this compound Systems

Computational approaches, including molecular modeling and simulation, have become indispensable tools for complementing experimental data and providing a dynamic, atomic-level understanding of this compound's function. nih.govuit.nooup.comoup.com

Molecular dynamics (MD) simulations can track the movements of atoms in a protein over time, offering insights into conformational changes, flexibility, and the mechanism of enzyme activation. nih.govoup.comoup.comacs.org For example, MD simulations have been used to investigate the activation of α-chymotrypsin, elucidating the pathway and the role of the propeptide. nih.gov These simulations have also been employed to study the interaction between this compound and its substrates or inhibitors, helping to understand the basis of enantioselectivity and proteolytic stability. uit.notandfonline.com

Targeted molecular dynamics (TMD) is a specific computational technique used to simulate large conformational changes, such as the activation process of this compound, which occurs on a millisecond timescale that is often inaccessible to conventional MD. nih.govoup.comresearchgate.net Furthermore, quantum chemical calculations have been applied to models of the this compound active site to provide a deeper understanding of the catalytic mechanism, including the role of hydrogen bonding in transition state stabilization. acs.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to study the dynamic nature of this compound at an atomic level. These simulations can model the conformational changes that are critical for the enzyme's function, such as the activation of chymotrypsinogen to this compound. nih.gov By simulating the movement of every atom in the protein over time, researchers can observe the pathways of activation and deactivation. oup.com

One area of focus has been the influence of the solvent environment on this compound's structure and flexibility. MD simulations of γ-chymotrypsin in hexane, for instance, have revealed that the amount of water associated with the protein affects its flexibility, as measured by root-mean-square deviation (RMSD). acs.org These studies also showed that the enzyme does not unfold in the organic solvent and that its active site structure is largely maintained. acs.org Furthermore, MD simulations have been instrumental in understanding the role of the propeptide in stabilizing the enzyme's structure and influencing the conformational space it can explore during activation. nih.gov

Targeted molecular dynamics (TMD) is a specific application of MD used to simulate large conformational changes, such as the transition from an inactive to an active state. researchgate.net This method has been used to model the activation of this compound, revealing the sequence of events that lead to the formation of the active enzyme. nih.gov These simulations have identified key amino acid residues that act as hinges during this conformational change. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com In this compound research, docking studies are frequently employed to understand how substrates and inhibitors interact with the enzyme's active site. nih.govtandfonline.com This approach provides valuable insights into the binding modes of various ligands and can help in the design of new and more effective inhibitors. sci-hub.se

For example, docking studies have been used to investigate the binding of various natural and synthetic compounds to α-chymotrypsin. nih.govtandfonline.comresearchgate.net These studies can predict the binding energy and identify the key amino acid residues involved in the interaction. nih.gov The results of docking simulations often correlate well with experimental findings, validating the computational models. nih.govtandfonline.com

Molecular docking has also been used to study the effect of chemical modifications on this compound's ability to bind substrates. frontiersin.org For instance, simulations of this compound modified by formalin showed that even with cross-linking at the active site, the substrate could still bind, although the catalytic activity was reduced. frontiersin.orgbiorxiv.org These findings highlight the utility of molecular docking in elucidating the structure-function relationships of this compound. frontiersin.org

Bioinformatics for Sequence and Structure Prediction

Bioinformatics tools are essential for analyzing the vast amount of sequence and structural data available for this compound and related proteases. scu.ac.ir These tools allow for the comparison of this compound sequences from different species, the identification of conserved motifs, and the prediction of three-dimensional structures. researchgate.net

Sequence alignment methods are used to compare the amino acid sequence of a this compound with other known proteins, which can help in classifying the enzyme and predicting its function. foodstandards.gov.auscu.ac.ir For instance, bioinformatics analyses of this compound from various insect species have revealed conserved catalytic sites and other motifs, suggesting a common evolutionary origin. researchgate.net

Advanced Enzyme Assays for this compound Activity

The development of sensitive and specific assays is crucial for studying this compound's catalytic activity and for screening potential inhibitors. Modern assay techniques have moved towards higher throughput and greater precision, employing a variety of detection methods.

Fluorogenic and Chromogenic Substrate Assays

Fluorogenic and chromogenic assays are widely used for the continuous monitoring of this compound activity. These assays utilize synthetic substrates that, upon cleavage by the enzyme, release a fluorescent or colored product that can be easily quantified.

Chromogenic substrates are compounds that produce a colored product when hydrolyzed by an enzyme. scbt.com A commonly used chromogenic substrate for this compound is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388). sigmaaldrich.comscientificlabs.co.ukmerckmillipore.com Cleavage of the peptide bond after the phenylalanine residue by this compound releases p-nitroaniline, a yellow-colored compound that can be measured spectrophotometrically. Other chromogenic substrates for this compound include MeO-Suc-Arg-Pro-Tyr-pNA and Suc-Leu-Leu-Val-Tyr-pNA. diapharma.commedchemexpress.com

Fluorogenic substrates , on the other hand, release a fluorescent molecule upon enzymatic cleavage. caymanchem.com These substrates are generally more sensitive than their chromogenic counterparts. sigmaaldrich.com A popular fluorogenic substrate is Suc-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC). caymanchem.comsigmaaldrich.com Hydrolysis of this substrate by this compound liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with high sensitivity. caymanchem.comassaygenie.com The excitation and emission maxima for AMC are typically around 340-380 nm and 440-460 nm, respectively. caymanchem.comsigmaaldrich.com

Substrate TypeExample SubstrateDetection MethodReleased Product
ChromogenicN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideSpectrophotometryp-nitroaniline
ChromogenicMeO-Suc-Arg-Pro-Tyr-pNASpectrophotometryp-nitroaniline
FluorogenicSuc-Ala-Ala-Pro-Phe-AMCFluorometry7-amino-4-methylcoumarin (AMC)
FluorogenicGlt-Phe-AMQFluorometry7-amino-4-methyl-2-quinolinone (AMQ)

Academic and Biotechnological Applications of Chymotrypsin

Chymotrypsin in Enzymatic Protein Hydrolysis and Bioactive Peptide Production

This compound is widely utilized for the enzymatic hydrolysis of proteins to produce bioactive peptides. wur.nl These peptides are inactive within the parent protein but can be released through enzymatic hydrolysis, exhibiting various physiological functions. revista-agroproductividad.org

Detailed Research Findings:

From Milk Proteins: this compound has been successfully used to hydrolyze milk proteins like casein and whey to generate bioactive peptides. mdpi.comijcmas.com For instance, the hydrolysis of β-lactoglobulin with this compound has been shown to release peptides with potential biological activities. revista-agroproductividad.org In one study, this compound hydrolysis of β-lactoglobulin for 2 and 4 hours produced peptides with molecular weights of 8-9 kDa and 5-7 kDa, respectively. revista-agroproductividad.org Identified peptides such as DTDYK, DAQSAPL, and LKPTPEGDL have been associated with angiotensin-converting enzyme (ACE) inhibitory and dipeptidyl peptidase IV (DPP-IV) inhibitory activities. revista-agroproductividad.org Similarly, this compound has been used to hydrolyze casein, with studies showing that raw milk casein hydrolysates exhibit higher α-amylase inhibitory activity compared to those from boiled casein. ijcmas.com

From Egg Proteins: The enzyme has also been employed in the hydrolysis of egg proteins, such as ovotransferrin. mdpi.com Combinations of this compound with other enzymes like papain and elastase have been shown to produce peptides with strong antioxidant and iron-chelating activities. mdpi.com

Interactive Data Table: Bioactive Peptides from this compound Hydrolysis

Protein SourceIdentified Peptide(s)Reported Bioactivity
β-lactoglobulinDTDYK, DAQSAPL, LKPTPEGDLACE and DPP-IV inhibition
CaseinNot specifiedα-amylase inhibition
OvotransferrinNot specifiedAntioxidant, Iron-chelation

This compound as an Alternative Protease in Proteomics

In the field of proteomics, trypsin has traditionally been the enzyme of choice for protein digestion prior to mass spectrometry analysis. nih.gov However, this compound is increasingly used as an alternative or complementary protease due to its different cleavage specificity. wur.nlnih.gov

Detailed Research Findings:

Complementary to Trypsin: The use of this compound in conjunction with trypsin provides more comprehensive data in proteomics studies. nih.govpromega.ca Sequential digestion, particularly with trypsin followed by this compound, has been shown to significantly increase the number of identified proteins and peptides. nih.govacs.org For example, a sequential trypsin-chymotrypsin digest can increase protein identifications by 21% compared to this compound alone. nih.govacs.org

Overcoming Trypsin's Limitations: this compound is particularly useful for analyzing proteins that are resistant to trypsin digestion, such as membrane proteins with limited tryptic cleavage sites. promega.ca It can also be advantageous when tryptic digestion results in peptides that are too long or too short for optimal mass spectrometry analysis. promega.ca

Engineered this compound: Recent advancements have led to the engineering of this compound variants with altered substrate specificities. uh.edu For example, a this compound variant has been engineered to cleave after Asparagine (Asn), creating a valuable tool for mapping N-linked glycosylation sites within proteins. uh.edu

Interactive Data Table: Comparison of Proteases in Proteomics

ProteasePrimary Cleavage SiteKey Advantage
TrypsinC-terminus of Lysine (B10760008) (Lys) and Arginine (Arg)High specificity, generates peptides with C-terminal positive charge
This compoundC-terminus of Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Complements trypsin, good for hydrophobic proteins
Glu-CC-terminus of Glutamic acid (Glu)Targets acidic residues
Asp-NN-terminus of Aspartic acid (Asp)Targets acidic residues

This compound in Biocatalysis in Non-Aqueous and Microheterogeneous Systems

This compound has demonstrated significant catalytic activity in non-aqueous or organic solvents and microheterogeneous systems, expanding its utility in organic synthesis. nih.goviupac.org

Detailed Research Findings:

Activity in Organic Solvents: this compound can function as a catalyst in various dry organic solvents, such as octane. nih.gov Its activity is influenced by the hydrophobicity of the solvent, with more hydrophobic solvents generally being better at maintaining enzyme activity. libretexts.org The enzyme requires a minimal amount of water to maintain its catalytic function in these environments. nih.gov In some cases, the catalytic efficiency of this compound in organic solvents can be enhanced by several orders of magnitude. nih.gov

Enhanced Stability: The stability of this compound is often significantly enhanced in non-aqueous media compared to aqueous solutions. nih.govsrce.hr This increased stability is attributed to the rigidity of the protein structure in organic solvents, which prevents unfolding. nih.gov

Microheterogeneous Systems: this compound's catalytic activity can be modulated in microheterogeneous systems, such as reversed micelles. iupac.orgnih.gov These systems, formed by surfactants in organic solvents, can encapsulate the enzyme and provide a controlled microenvironment. nih.gov The catalytic behavior of this compound in these systems can be influenced by factors like water content and the properties of the surfactant. nih.gov Under certain conditions, entrapment in reversed micelles can lead to a considerable increase in both the catalytic activity and stability of this compound. nih.gov

Immobilization: Immobilizing this compound on solid supports, such as porous glass or Sephadex, is another strategy to enhance its stability and reusability in organic solvents. cdnsciencepub.comcdnsciencepub.com The nature of the support material can influence the enzyme's kinetic behavior and stability in the presence of organic cosolvents. cdnsciencepub.comcdnsciencepub.com

Interactive Data Table: this compound Activity in Different Media

MediumKey ObservationReference
Aqueous SolutionStandard catalytic activityN/A
Organic Solvents (e.g., Octane)High catalytic activity and stability nih.gov
Reversed MicellesIncreased activity and stability under certain conditions nih.gov
Immobilized on Porous GlassInhibition independent of organic solvent nature cdnsciencepub.com
Immobilized on SephadexAttenuated inhibition by organic solvents cdnsciencepub.com

Development of this compound-Based Biosensors

This compound's sensitivity to certain inhibitors has been exploited in the development of biosensors for the detection of various compounds, particularly pesticides. nih.gov

Detailed Research Findings:

Principle of Detection: this compound-based biosensors typically operate on the principle of enzyme inhibition. nih.govscirp.org The presence of target analytes, such as organophosphorus and carbamate (B1207046) pesticides, inhibits the catalytic activity of this compound. nih.gov This inhibition can be measured through various transduction methods, including electrochemical and optical techniques. scirp.orgtandfonline.com

Multi-Enzyme Systems: To broaden the range of detectable pesticides, this compound has been incorporated into multi-enzyme biosensors. nih.gov A fluorescent probe, 3CP, was designed to target cholinesterases, carboxylesterases, and this compound simultaneously. nih.gov This multi-enzyme approach demonstrated excellent sensitivity for a wide variety of pesticides, with a detection limit for dichlorvos (B1670471) as low as 1.14 pg/L. nih.gov

Applications: These biosensors have shown promise for the rapid and sensitive detection of pesticide residues in environmental and biological samples, including fresh vegetables and live cells. nih.gov The use of this compound, often in combination with other enzymes, provides a valuable tool for screening for the presence of toxic compounds. nih.govscirp.org

Interactive Data Table: this compound-Based Biosensor for Pesticide Detection

Biosensor TypeTarget Analyte(s)Detection PrincipleKey Finding
Multi-enzyme fluorescent probe (3CP)Organophosphorus and carbamate pesticidesEnzyme inhibition leading to fluorescence changeHigh sensitivity with a detection limit of 1.14 pg/L for dichlorvos

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